Heptadeca-1,8-diene-11,13,15-triyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadeca-1,8-diene-11,13,15-triyne is an organic compound that belongs to the class of enynes, which are hydrocarbons containing both alkene and alkyne groups. This compound is characterized by its unique structure, which includes multiple double and triple bonds, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadeca-1,8-diene-11,13,15-triyne typically involves the use of alkyne and alkene precursors. One common method is the coupling of terminal alkynes with alkenes under palladium-catalyzed conditions. The reaction conditions often require a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Heptadeca-1,8-diene-11,13,15-triyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or other oxygenated derivatives.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the triple bonds to form alkanes or alkenes.
Substitution: Nucleophilic substitution reactions can occur at the alkyne positions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Nucleophiles such as amines or halides
Major Products Formed
Oxidation: Diols, ketones
Reduction: Alkanes, alkenes
Substitution: Substituted enynes
Scientific Research Applications
Heptadeca-1,8-diene-11,13,15-triyne has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Heptadeca-1,8-diene-11,13,15-triyne involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple double and triple bonds allow it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Heptadeca-1,8-diene-11,13,15-triyne can be compared with other enynes and polyynes, such as:
Heptadeca-1,8,15-trien-11,13-diyne: Similar structure but with different positions of double and triple bonds.
Heptadec-1,7,9-trien-11,13,15-triyne: Another enyne with a different arrangement of double and triple bonds
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Properties
CAS No. |
89913-44-0 |
---|---|
Molecular Formula |
C17H20 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
heptadeca-1,8-dien-11,13,15-triyne |
InChI |
InChI=1S/C17H20/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3,15,17H,1,5,7,9,11,13,16H2,2H3 |
InChI Key |
FFKAQLNVYWMLFO-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC#CC#CCC=CCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.